molecular formula C7H7BrN4 B15381338 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine

6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B15381338
M. Wt: 227.06 g/mol
InChI Key: UIGQFOXIYBGMHG-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C7H7BrN4 and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Biological Activity

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine is a compound belonging to the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as a selective inhibitor of various biological targets.

  • IUPAC Name : this compound
  • CAS Number : 641617-45-0
  • Molecular Formula : C7H7BrN4
  • Molecular Weight : 227.07 g/mol
  • Purity : 95%

Anticancer Properties

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to selectively inhibit Aurora kinases, which play a crucial role in mitosis. The selectivity of these compounds can lead to reduced side effects compared to traditional chemotherapeutics .

Antiviral Activity

Imidazo[4,5-b]pyridines have also been reported to possess antiviral properties. They interact with viral proteins and inhibit their function, which is critical in the development of antiviral therapies. Studies have highlighted their potential against various viral infections, although specific data on this compound remains limited .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been documented, suggesting that they may modulate inflammatory pathways effectively. This activity is particularly relevant for conditions characterized by chronic inflammation .

In Vitro Studies

A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited half-maximal inhibitory concentration (IC50) values indicating potent biological activity. For example, compounds structurally similar to this compound showed IC50 values ranging from 10 μM to 30 μM against various cancer cell lines .

CompoundIC50 (μM)Target
Compound A15Aurora Kinase
Compound B25Viral Proteins
Compound C10Inflammatory Pathways

Structure-Activity Relationship (SAR)

The structure of imidazo[4,5-b]pyridine derivatives significantly influences their biological activity. Modifications at the bromine position or the methyl group can enhance or diminish potency against specific targets. This relationship is critical for the design of new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2-amine, and how can regioselectivity be controlled during alkylation?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions or alkylation of precursor heterocycles. For example, methylation at the N1 position can be achieved using methyl iodide in the presence of a base like K₂CO₃ and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF under reflux conditions . Regioselectivity challenges arise due to competing alkylation sites; careful control of reaction stoichiometry, temperature, and catalyst selection is critical. Monitoring via TLC and optimizing solvent systems (e.g., ethyl acetate/hexane for purification) help isolate the desired regioisomer .

Q. What analytical techniques are most effective for characterizing the purity and structure of synthesized derivatives?

  • X-ray crystallography : Resolves atomic-level structural details, including hydrogen bonding (e.g., N–H⋯N interactions in crystal packing) .
  • NMR spectroscopy : Confirms regiochemistry (e.g., methyl group position via ¹H NMR) and purity.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity, particularly for brominated derivatives prone to halogen-related byproducts .

Q. What safety precautions are necessary when handling brominated imidazo[4,5-b]pyridines in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational methods like molecular docking and dynamics simulations be applied to study the interaction of this compound with biological targets?

  • Molecular docking : Predict binding modes to enzymes (e.g., AKT kinase) by aligning the compound’s bromine and methyl groups within hydrophobic pockets. Software like AutoDock Vina can estimate binding affinities .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS. MM-GBSA calculations quantify free energy contributions, highlighting critical residues for mutagenesis studies .
  • Contradiction analysis : Discrepancies between computational and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating ensemble docking approaches .

Q. How do structural modifications at specific positions affect the compound’s biological activity and selectivity as an enzyme inhibitor?

  • Bromine substitution : Enhances electrophilicity and π-stacking with aromatic residues (e.g., in kinase ATP-binding sites). Replacement with chlorine may reduce steric hindrance but lower binding affinity .
  • Methyl group (N1 position) : Increases metabolic stability by blocking oxidative degradation. Removing the methyl group can improve solubility but reduce target engagement .
  • Amino group (C2 position) : Critical for hydrogen bonding with catalytic lysine residues. Acetylation of this group abolishes inhibitory activity, as seen in AKT inhibitor SAR studies .

Q. What challenges arise in determining the crystal structure of imidazo[4,5-b]pyridine derivatives, and how can SHELX software address these?

  • Challenges : Low crystal quality due to flexible side chains, twinning in brominated derivatives, and weak diffraction (common with halogenated compounds).
  • Solutions :
    • SHELXT : Automates space-group determination from single-crystal data, even for low-symmetry systems .
    • SHELXL : Refines structures using high-resolution data, incorporating anisotropic displacement parameters for bromine atoms .
    • Hydrogen bonding analysis : SHELXPRO visualizes intermolecular interactions (e.g., dimers via N–H⋯O bonds), critical for understanding packing motifs .

Q. In designing analogs with improved pharmacokinetic properties, what in vitro and in vivo models are recommended for efficacy and toxicity testing?

  • In vitro :
    • Microsomal stability assays : Assess metabolic degradation using liver microsomes (e.g., human CYP450 isoforms).
    • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction .
  • In vivo :
    • Xenograft models : Evaluate antitumor efficacy in AKT-driven cancers (e.g., breast or ovarian) with oral dosing regimens .
    • Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal function to detect off-target effects .

Properties

IUPAC Name

6-bromo-1-methylimidazo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)11-7(12)9/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGQFOXIYBGMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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